molecular formula C14H12O6S B12403344 Hydroxyalprazolam-d4

Hydroxyalprazolam-d4

Cat. No.: B12403344
M. Wt: 312.33 g/mol
InChI Key: DULQFFCIVGYOFH-RRQWMZAJSA-N
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Description

Hydroxyalprazolam-d4 is a deuterium-labeled derivative of hydroxyalprazolam. It is a stable isotope compound used primarily in scientific research. The deuterium atoms replace hydrogen atoms in the hydroxyalprazolam molecule, which can affect the pharmacokinetic and metabolic profiles of the compound. This makes this compound a valuable tool in various research applications, particularly in the fields of pharmacology and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyalprazolam-d4 involves the incorporation of deuterium atoms into the hydroxyalprazolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to ensure the consistent production of this compound with high isotopic purity. Quality control measures are implemented to monitor the isotopic composition and ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Hydroxyalprazolam-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and properties .

Scientific Research Applications

Hydroxyalprazolam-d4 is widely used in scientific research due to its stable isotopic composition. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.

    Toxicology: Investigating the toxic effects of drugs and their metabolites.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of hydroxyalprazolam and its metabolites.

    Biomedical Research: Exploring the effects of deuterium substitution on drug efficacy and safety

Mechanism of Action

Hydroxyalprazolam-d4 exerts its effects by interacting with gamma-aminobutyric acid (GABA) type-A receptors in the central nervous system. These receptors are part of the pentameric ligand-gated ion channel superfamily and mediate inhibitory neurotransmission. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Hydroxyalprazolam-d4 is similar to other deuterium-labeled benzodiazepines, such as:

  • Alpha-hydroxyalprazolam-d5
  • Alpha-hydroxyethylflurazepam
  • Alpha-hydroxytriazolam

Compared to these compounds, this compound is unique due to its specific deuterium labeling pattern and its use as a reference standard in analytical chemistry. This uniqueness makes it particularly valuable in pharmacokinetic and toxicological studies .

Properties

Molecular Formula

C14H12O6S

Molecular Weight

312.33 g/mol

IUPAC Name

[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+/i3D,4D,5D,6D

InChI Key

DULQFFCIVGYOFH-RRQWMZAJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O

Origin of Product

United States

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